N-[2-methyl-5-(4-methylpiperazine-1-carbonyl)phenyl]benzamide
Overview
Description
N-[2-methyl-5-(4-methylpiperazine-1-carbonyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-(4-methylpiperazine-1-carbonyl)phenyl]benzamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Benzamide Group: The benzamide group is introduced through amide bond formation reactions, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Parallel Solid-Phase Synthesis: This technique allows for the simultaneous synthesis of multiple derivatives, increasing efficiency.
Photocatalytic Synthesis: Utilizing light to drive the chemical reactions, which can be more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-5-(4-methylpiperazine-1-carbonyl)phenyl]benzamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[2-methyl-5-(4-methylpiperazine-1-carbonyl)phenyl]benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential therapeutic properties.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(4-methylpiperazine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzamide: Similar structure but with different substitution patterns.
N-[2-methyl-3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide: Another derivative with variations in the position of the substituents.
Uniqueness
N-[2-methyl-5-(4-methylpiperazine-1-carbonyl)phenyl]benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[2-methyl-5-(4-methylpiperazine-1-carbonyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-8-9-17(20(25)23-12-10-22(2)11-13-23)14-18(15)21-19(24)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBLAOJPPDFVED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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